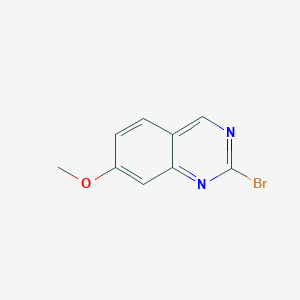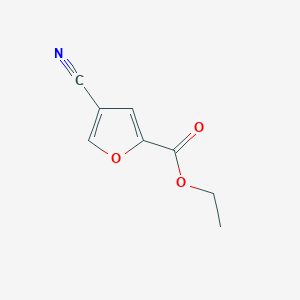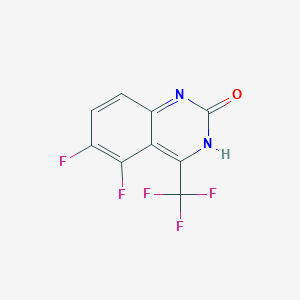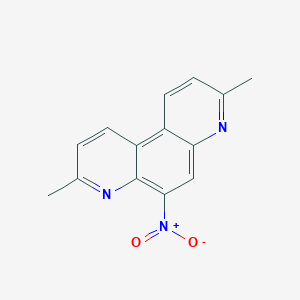
3,8-Dimethyl-5-nitro-4,7-phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Dimethyl-5-nitro-4,7-phenanthroline is a derivative of phenanthroline, a heterocyclic organic compound. Phenanthroline compounds are known for their ability to form strong complexes with metal ions, making them valuable in various chemical applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dimethyl-5-nitro-4,7-phenanthroline typically involves the nitration of 3,8-dimethyl-4,7-phenanthroline. This process can be achieved using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions must be carefully controlled to ensure the selective nitration at the 5-position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 3,8-Dimethyl-5-nitro-4,7-phenanthroline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonic acids.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3,8-dimethyl-5-amino-4,7-phenanthroline .
Wissenschaftliche Forschungsanwendungen
3,8-Dimethyl-5-nitro-4,7-phenanthroline has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,8-Dimethyl-5-nitro-4,7-phenanthroline involves its interaction with metal ions. The compound can chelate metal ions, forming stable complexes that can participate in various chemical reactions. In biological systems, these complexes can interfere with metal-dependent enzymes and processes, leading to antimicrobial effects . The nitro group also plays a role in its activity, as it can be reduced to form reactive intermediates that further enhance its biological effects .
Vergleich Mit ähnlichen Verbindungen
1,10-Phenanthroline: A parent compound with similar chelating properties but lacks the additional functional groups that enhance reactivity.
4,7-Dimethyl-1,10-phenanthroline: Similar structure but without the nitro group, leading to different chemical and biological properties.
5-Nitro-1,10-phenanthroline: Contains a nitro group but lacks the methyl groups, affecting its overall reactivity and applications.
Uniqueness: The presence of these groups allows for more diverse chemical reactions and interactions with metal ions, making it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
116142-49-5 |
|---|---|
Molekularformel |
C14H11N3O2 |
Molekulargewicht |
253.26 g/mol |
IUPAC-Name |
3,8-dimethyl-5-nitro-4,7-phenanthroline |
InChI |
InChI=1S/C14H11N3O2/c1-8-3-5-10-11-6-4-9(2)16-14(11)13(17(18)19)7-12(10)15-8/h3-7H,1-2H3 |
InChI-Schlüssel |
LWMNAZAATBKOHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC(=C3C(=C2C=C1)C=CC(=N3)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-([2,2'-Bithiophen]-3-yl)hexanoic acid](/img/structure/B13135303.png)
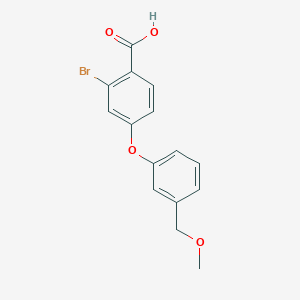
![2,2'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13135307.png)

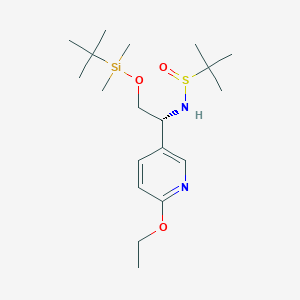

![3-chloro-N-[4-chloro-2-[(5-chloropyridin-2-yl)carbamoyl]-6-methoxyphenyl]-4-[[2-(methylamino)imidazol-1-yl]methyl]thiophene-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13135346.png)
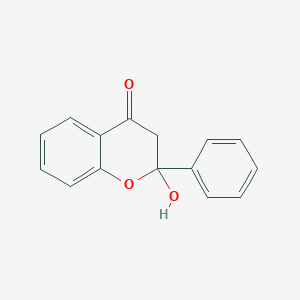
![1-[[3-(4-phenylphenyl)phenyl]methyl]-1,2,4-triazole](/img/structure/B13135357.png)
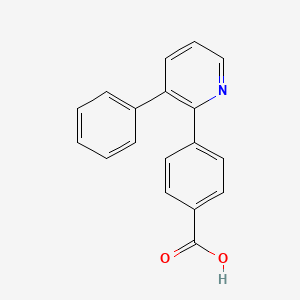
![Benzylspiro[indoline-3,4'-piperidine]-1'-carboxylateoxalate](/img/structure/B13135370.png)
